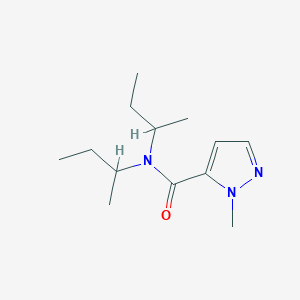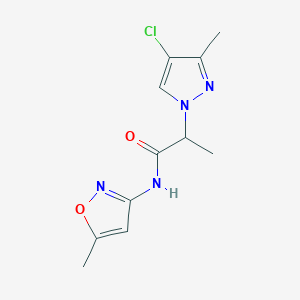![molecular formula C20H19F4NO2 B4359299 [6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]{4-[(2,2,2-TRIFLUOROETHOXY)METHYL]PHENYL}METHANONE](/img/structure/B4359299.png)
[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]{4-[(2,2,2-TRIFLUOROETHOXY)METHYL]PHENYL}METHANONE
Overview
Description
[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]{4-[(2,2,2-TRIFLUOROETHOXY)METHYL]PHENYL}METHANONE is a complex organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a fluorine atom, a methyl group, and a trifluoroethoxy group attached to a benzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]{4-[(2,2,2-TRIFLUOROETHOXY)METHYL]PHENYL}METHANONE typically involves multiple steps. One common method includes the following steps:
Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the fluorine atom: This step can be performed using electrophilic fluorination reagents such as Selectfluor.
Attachment of the benzoyl group: This can be done through Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Addition of the trifluoroethoxy group: This step involves the reaction of the benzoyl intermediate with 2,2,2-trifluoroethanol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Chemical Reactions Analysis
Types of Reactions
[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]{4-[(2,2,2-TRIFLUOROETHOXY)METHYL]PHENYL}METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline derivatives.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon to yield tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or trifluoroethoxy groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Amino or thio-substituted quinoline derivatives.
Scientific Research Applications
[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]{4-[(2,2,2-TRIFLUOROETHOXY)METHYL]PHENYL}METHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]{4-[(2,2,2-TRIFLUOROETHOXY)METHYL]PHENYL}METHANONE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline: Lacks the benzoyl and trifluoroethoxy groups.
2-methyl-1-{4-[(2,2,2-trifluoroethoxy)methyl]benzoyl}-1,2,3,4-tetrahydroquinoline: Lacks the fluorine atom.
6-fluoro-2-methyl-1-{4-methylbenzoyl}-1,2,3,4-tetrahydroquinoline: Lacks the trifluoroethoxy group.
Uniqueness
The presence of both the fluorine atom and the trifluoroethoxy group in [6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]{4-[(2,2,2-TRIFLUOROETHOXY)METHYL]PHENYL}METHANONE imparts unique chemical and physical properties, such as increased lipophilicity and potential for specific receptor interactions, making it distinct from similar compounds.
Properties
IUPAC Name |
(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-[4-(2,2,2-trifluoroethoxymethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F4NO2/c1-13-2-5-16-10-17(21)8-9-18(16)25(13)19(26)15-6-3-14(4-7-15)11-27-12-20(22,23)24/h3-4,6-10,13H,2,5,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOYFDVLUZKGFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)C3=CC=C(C=C3)COCC(F)(F)F)C=CC(=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(1-adamantyl)ethyl]-3-(4-chloro-1H-pyrazol-1-yl)propanamide](/img/structure/B4359224.png)
![2-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4359225.png)
![5-(3,4-dichlorophenyl)-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B4359230.png)
![N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-(3-chlorophenyl)thiourea](/img/structure/B4359241.png)
![2-({5-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLENE)MALONONITRILE](/img/structure/B4359248.png)
![1-(3-methoxyphenyl)ethanone [5-(propylthio)-4H-1,2,4-triazol-3-yl]hydrazone](/img/structure/B4359253.png)
![1-(4-pyridinyl)ethanone {5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}hydrazone](/img/structure/B4359256.png)
![1-(4-pyridinyl)ethanone {5-[(3,4-dichlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}hydrazone](/img/structure/B4359269.png)
![N-[2-(ethylthio)-1,3-benzothiazol-6-yl]-2-[(5-{2-[1-(2-pyridinyl)ethylidene]hydrazino}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4359281.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B4359291.png)
![8-{3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4359292.png)
![11-(difluoromethyl)-13-(1-ethyl-5-methylpyrazol-4-yl)-4-(5-methylthiophen-2-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B4359311.png)


